molecular formula C27H37FO6 B193696 Betamethasone 21-valerate CAS No. 2240-28-0

Betamethasone 21-valerate

Cat. No. B193696
CAS RN: 2240-28-0
M. Wt: 476.6 g/mol
InChI Key: FEROCCAEIIKMJT-SUYDQAKGSA-N
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Description

Betamethasone 21-valerate, also known as Betamethasone valerate, is a synthetic glucocorticoid ester . It is often used to treat mild eczema due to its lower potency compared to other glucocorticoids . It is the 17-valerate ester of betamethasone .


Molecular Structure Analysis

The molecular formula of Betamethasone 21-valerate is C27H37FO6 . Its average mass is 476.578 Da and its monoisotopic mass is 476.257416 Da .


Physical And Chemical Properties Analysis

Betamethasone 21-valerate has a density of 1.2±0.1 g/cm3, a boiling point of 598.9±50.0 °C at 760 mmHg, and a flash point of 316.0±30.1 °C . It has 6 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Asthma Treatment

Betamethasone valerate, specifically as an aerosol, has been assessed for its effectiveness in treating asthma. A study conducted by McAllen, Kochanowski, and Shaw (1974) in the British Medical Journal found that betamethasone valerate aerosol was effective in treating non-steroid-dependent asthmatic patients, without evidence of suppressing hypothalamic-pituitary-adrenal function. This research suggests betamethasone valerate as a potential option for long-term asthma management (McAllen, Kochanowski, & Shaw, 1974).

Pharmaceutical Formulation Stability

Betamethasone valerate's stability in pharmaceutical formulations is a significant research focus. Byrne et al. (2017) in Pharmaceutical Development and Technology studied how various excipients impact the isomerization rate of betamethasone valerate in cream formulations. They found that the emulsifier concentration significantly influences the stability of betamethasone valerate, impacting its degradation rate (Byrne et al., 2017).

Ophthalmic Applications

In a study published in Experimental Eye Research, Tsuji et al. (1997) explored the anti-inflammatory effects of betamethasone derivatives, including betamethasone 21-valerate, on endotoxin-induced uveitis in rats. The findings indicate the potential efficacy of these compounds in reducing inflammation in ocular conditions (Tsuji et al., 1997).

Dermatological Applications

Betamethasone valerate's role in dermatology, particularly in treating conditions like psoriasis, has been studied extensively. For instance, Zimmerman (1967) in the Archives of Dermatology evaluated betamethasone 17-valerate, a derivative of betamethasone valerate, in various dermatoses. The study found the compound to be effective in treating these conditions with minimal adverse effects (Zimmerman, 1967).

Allergy and Rhinitis Treatment

Archer, Thomas, and Harding (1975) in Clinical & Experimental Allergy assessed the efficacy of betamethasone valerate aerosol for treating seasonal rhinitis. Their findings suggest that it significantly improves nasal symptoms compared to placebo, indicating its potential use in allergy treatments (Archer, Thomas, & Harding, 1975).

Safety And Hazards

Betamethasone 21-valerate is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEROCCAEIIKMJT-SUYDQAKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945051
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone 21-valerate

CAS RN

2240-28-0
Record name Betamethasone 21-valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2240-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone 21-valerate (beta)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2240-28-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE 21-VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW52JZ3627
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
H Bundgaard, J Hansen - international Journal of Pharmaceutics, 1981 - Elsevier
… of pH OS-8 have been investigated at 60C using a reversed-phase HPLC procedure for determining remaining steroid and the products of its degradation, betamethasone-21valerate …
Number of citations: 47 www.sciencedirect.com
KE Arthur, JC Wolff, DJ Carrier - Rapid communications in mass …, 2004 - Wiley Online Library
… Some commercially available creams having betamethasone 21-valerate and betamethasone 17,21-dipropionate, respectively, as active pharmaceutical ingredients, as well as a tablet …
K Kubota, J Ademola, HI Maibach - Journal of pharmaceutical sciences, 1995 - Elsevier
… Particular attention is paid to the finding that no betamethasone 21-valerate but only betmethasone is found in the receptor fluid when betamethasone 21-valerate is applied to the LSE. …
Number of citations: 27 www.sciencedirect.com
K Kubota, J Ademola, HI Maibach - Dermatology, 1994 - karger.com
… betamethasone 21-valerate. k2= First-order degradation rate constant from betamethasone 21valerate … LSE homogenate, the percentages of betamethasone 21-valerate after 24 h were …
Number of citations: 17 karger.com
ALW Po, WJ Irwin, YW Yip - Journal of Chromatography A, 1979 - Elsevier
… The procedure may be use for quantitative assay of the degradation products, betamethasone 21-valerate and betamethasone, and the application to the analysis of ointments is …
Number of citations: 32 www.sciencedirect.com
K Kubota, HI Maibach - Journal of pharmaceutical sciences, 1993 - Wiley Online Library
… to betamethasone 21-valerate and (2) hydrolysis of betamethasone 21-valerate to … betamethasone 21-valerate and betamethasone were hot detected in the skin and receptor samples. …
Number of citations: 11 onlinelibrary.wiley.com
J Hansen, H Bundgaard - International Journal of Pharmaceutics, 1981 - Elsevier
… Samples of betamethasone.l 7-valerate and betamethasone-21-valerate were kindly supplied by Glaxo, Middlesex, UK Betamethasone was purchased from Sigma Chemicals, St. 1.oats…
Number of citations: 4 www.sciencedirect.com
M Dołowy, A Pyka - Acta Pol. Pharm, 2015 - ptfarm.pl
… -17-valerate, betamethasone-21-valerate and also betamethasone disodium phosphate … show betamethasone-17-valerate, betamethasone-21-valerate and also betamethasone 17, 21-…
Number of citations: 11 www.ptfarm.pl
KY Ong, WC Lim, SM Ooi, ZH Loh… - … Forum of Allergy & …, 2017 - Wiley Online Library
… in topical pharmaceutical preparations has been documented in the literature.10, 11 Specifically, B17V undergoes a rapid intramolecular isomerization to betamethasone 21-valerate (…
Number of citations: 1 onlinelibrary.wiley.com
YW Yip, ALW Po - Journal of Pharmacy and Pharmacology, 1979 - academic.oup.com
… Betamethasone-17-valerate has been shown to decompose to betamethasone-21-valerate … Betamethasone21-valerate, for example, has one fifteenth of the activity of the 17-valerate (…
Number of citations: 55 academic.oup.com

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